1-(1,3-oxazol-2-yl)methanamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2095670-21-4 |
|---|---|
Molecular Formula |
C4H8Cl2N2O |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
1,3-oxazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C4H6N2O.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H |
InChI Key |
HFXISSOHWQPPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride and Its Analogues
Strategies for 1,3-Oxazole Ring Formation within the Methanamine Framework
Cyclization Reactions of Appropriate Precursor Molecules
Cyclization reactions represent a classical and widely used approach for forming the oxazole (B20620) heterocycle. These methods involve the intramolecular condensation and dehydration of precursor molecules that contain the necessary atoms to form the ring.
One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.comniscpr.res.in To apply this to the target molecule, a precursor such as an N-acyl derivative of an α-amino ketone would be required. The yield of such reactions can often be improved from low to moderate (50-60%) by using dehydrating agents like polyphosphoric acid instead of traditional reagents like sulfuric acid or phosphorus pentachloride. ijpsonline.comijpsonline.com
Another significant strategy is the van Leusen oxazole synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde under basic conditions. nih.gov It proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted oxazole. nih.gov To generate a 2-substituted oxazole with a methanamine moiety, a modified approach starting with a different set of precursors would be necessary, as the standard van Leusen reaction typically places substituents at the 5-position. nih.gov
Furthermore, various metal-catalyzed or mediated cyclization reactions have been developed. For instance, copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. niscpr.res.inorganic-chemistry.org Similarly, gold-catalyzed reactions of N-propargylamides can lead to the formation of the oxazole ring. organic-chemistry.org These methods offer high efficiency and proceed under mild conditions. ijpsonline.com An integrated continuous-flow process has been described for producing 2-(azidomethyl)oxazoles from vinyl azides, which involves the thermolysis of the vinyl azide (B81097) to an azirine intermediate, followed by a reaction that forms the 2-(halomethyl)oxazole, a direct precursor to the target amine. beilstein-journals.orgnih.gov
| Cyclization Method | Key Reagents/Precursors | Typical Conditions | Notes |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | Dehydrating agents (H₂SO₄, PPA, POCl₃) | Yields can be improved with polyphosphoric acid (PPA). ijpsonline.comijpsonline.com |
| van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Refluxing methanol | Primarily yields 5-substituted oxazoles. nih.gov |
| Copper-Catalyzed Cyclization | Enamides | Cu(II) catalyst, Oxidant | Allows for the synthesis of 2,5-disubstituted oxazoles. niscpr.res.inorganic-chemistry.org |
| Gold-Catalyzed Cyclization | N-Propargylamides | Gold catalyst | Efficient synthesis of substituted oxazoles. organic-chemistry.org |
| From Vinyl Azides | Vinyl azides, Bromoacetyl bromide | Continuous-flow thermolysis | Forms a 2-(bromomethyl)oxazole intermediate. beilstein-journals.orgnih.gov |
Palladium-Mediated Cross-Coupling Approaches for Oxazole Synthesis
Palladium-catalyzed cross-coupling reactions have become a dominant tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ignited.in While often used to add substituents to a pre-existing oxazole ring, certain strategies employ palladium catalysis in the ring-forming step itself. ignited.inresearchgate.net
For example, a palladium-catalyzed coupling of N-propargylamides with aryl iodides can produce 2,5-disubstituted oxazoles. organic-chemistry.org The reaction is believed to proceed through a coupling step followed by an in-situ cyclization. organic-chemistry.org This approach offers a convergent route to complex oxazoles. The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. nih.govrsc.org For instance, the use of Pd(PPh₃)₄ is common for coupling reactions involving oxazoles. organic-chemistry.org
Transition metal-mediated cross-coupling has significantly advanced the synthesis of complex molecules, although its application to heterocycles with more than one heteroatom, like oxazoles, is less developed compared to simpler systems. ignited.in
Introduction and Functionalization of the Methanamine Moiety
An alternative synthetic strategy involves constructing the methanamine group on a pre-formed oxazole ring. This is particularly useful when the oxazole core is more readily accessible.
Reductive Amination Techniques
Reductive amination is a powerful and direct method for forming amines from carbonyl compounds. In the context of synthesizing 1-(1,3-oxazol-2-yl)methanamine, this would involve the reaction of 1,3-oxazole-2-carbaldehyde with an amine source, such as ammonia (B1221849), in the presence of a reducing agent.
The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). The choice of reagent is often dictated by the pH requirements and the sensitivity of other functional groups in the molecule. This method is highly versatile and is a cornerstone of amine synthesis.
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. windows.net
Another relevant approach is the tandem multicomponent/click reaction, which has been used to synthesize functionalized oxazoles. nih.gov These advanced synthetic sequences demonstrate the power of combining multiple reaction steps in a single pot to achieve complex targets efficiently.
Influence of Reaction Conditions and Catalyst Systems on Synthesis Efficiency
The success and efficiency of any synthetic route to 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (B599025) are profoundly influenced by the specific reaction conditions and the choice of catalyst.
In cyclization reactions , the choice of the dehydrating agent is critical. As noted, using polyphosphoric acid in the Robinson-Gabriel synthesis can significantly increase yields compared to other mineral acids. ijpsonline.comijpsonline.com For metal-catalyzed cyclizations, the nature of the metal (e.g., copper, gold, silver) and the ligands can determine the reaction's feasibility and outcome. niscpr.res.inorganic-chemistry.orginformahealthcare.com Temperature also plays a crucial role; for example, in certain syntheses of 2,4-disubstituted oxazoles, increasing the temperature from 25°C to 80°C resulted in a product yield of 87%. ijpsonline.com
For palladium-mediated cross-coupling reactions , the catalyst system—comprising the palladium source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine (B1218219) ligand—is paramount. organic-chemistry.orgresearchgate.net The ligand influences the stability and reactivity of the catalytic species, thereby affecting reaction rates and yields. Solvent choice is also critical; solvents like DMF or THF are commonly used, and their properties can impact catalyst solubility and reactivity. ignited.inresearchgate.net
The efficiency of these synthetic methods is often optimized through systematic screening of catalysts, solvents, bases, and temperatures. For example, the development of a rapid oxazole synthesis from carboxylic acids involved screening various bases and solvents, finding that DMAP as a base in CH₂Cl₂ at 40°C gave an excellent yield in just 30 minutes. nih.gov
| Parameter | Influence on Synthesis | Examples |
| Catalyst | Determines reaction pathway, rate, and selectivity. | Palladium complexes (e.g., Pd(PPh₃)₄) are crucial for cross-coupling. organic-chemistry.orgresearchgate.net Copper and gold catalysts are effective for cyclization of enamides and N-propargylamides. niscpr.res.inorganic-chemistry.org |
| Solvent | Affects solubility of reactants and catalysts, and can influence reaction rates. | DMF and THF are common in palladium-catalyzed reactions. ignited.inresearchgate.net Water has been used as a green solvent for the van Leusen reaction with β-cyclodextrin. nih.gov |
| Temperature | Controls reaction rate; higher temperatures can increase yields but may also lead to side products. | Increasing temperature from 25°C to 80°C improved yield to 87% in one oxazole synthesis. ijpsonline.com |
| Base/Acid | Crucial for deprotonation, activation of substrates, and catalyzing cyclodehydration. | K₂CO₃ is a common base in the van Leusen reaction. nih.gov Polyphosphoric acid is an effective dehydrating agent in the Robinson-Gabriel synthesis. ijpsonline.comijpsonline.com |
Stereoselective and Chiral Synthesis Considerations for Related Oxazole Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric syntheses for oxazole derivatives, particularly those with stereocenters adjacent to the oxazole ring, is of significant interest. A primary strategy for achieving such stereocontrol is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net
A notable example is the asymmetric α-alkylation of 2-aminomethyloxazole derivatives. thieme-connect.com This method involves the formation of an azomethine (imine) between the starting aminomethyloxazole and a chiral auxiliary, such as the enantiomers of 2-hydroxypinan-3-one. The resulting chiral imine can then be deprotonated and reacted with an alkylating agent. The steric hindrance imposed by the chiral auxiliary directs the approach of the alkylating agent, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary yields the optically active 2-(α-aminoalkyl)oxazole. thieme-connect.com This methodology is versatile, as the use of either enantiomer of the chiral auxiliary allows for the synthesis of the corresponding enantiomer of the final product. thieme-connect.com
This approach has been successfully applied to the synthesis of various optically active 2-(α-aminoalkyl)oxazoles and can be extended to the synthesis of chiral 2-oxazolyl-N-heterocycles like 2-oxazolylpyrrolidines and 2-oxazolylpiperidines through the use of α,ω-dihaloalkanes as the alkylating agents, followed by intramolecular cyclization. thieme-connect.com
Another relevant class of chiral building blocks are 2-(aminoalkyl)oxazolines, which are structurally similar to the target methanamine derivatives. These have been prepared from α-amino acids and 1,2-amino alcohols and serve as highly modular scaffolds for the preparation of novel asymmetric ligands. nih.gov The inherent chirality of the starting amino acids and amino alcohols is transferred to the oxazoline (B21484) products. These chiral oxazolines have demonstrated utility in asymmetric catalysis, for instance, in the titanium-catalyzed addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. nih.gov
Oxazolidinones, particularly those popularized by Evans, are another important class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgresearchgate.net While not directly involved in the synthesis of the final oxazole ring in all cases, they are instrumental in setting stereocenters in precursors that can then be converted to chiral oxazole derivatives. For example, they are extensively used in stereoselective aldol (B89426) reactions to create contiguous stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net The resulting chiral building blocks can then be further elaborated to incorporate the oxazole moiety.
| Chiral Auxiliary/Method | Type of Oxazole Derivative | Key Reaction | Stereoselectivity Outcome |
|---|---|---|---|
| (1R,2R,5R)-2-Hydroxypinan-3-one | 2-(α-Aminoalkyl)oxazoles | Asymmetric α-alkylation of an azomethine | Induces (S)-configuration at the new stereocenter |
| (1S,2S,5S)-2-Hydroxypinan-3-one | 2-(α-Aminoalkyl)oxazoles | Asymmetric α-alkylation of an azomethine | Induces (R)-configuration at the new stereocenter |
| Chiral α-Amino Acids and 1,2-Amino Alcohols | 2-(Aminoalkyl)oxazolines | Cyclization reaction | High enantioselectivity (e.g., up to 97% ee in subsequent catalytic reactions) |
| Evans' Oxazolidinones | Precursors to chiral oxazole derivatives | Asymmetric aldol reaction | High diastereoselectivity in the formation of contiguous stereocenters |
Industrial Production Methods and Scalability in Oxazole-Related Syntheses
The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges, including cost-effectiveness, safety, environmental impact, and the ability to consistently produce the target compound with high purity. For oxazole-containing compounds, which are prevalent in the pharmaceutical industry, developing scalable and robust synthetic methodologies is crucial. google.comopenmedicinalchemistryjournal.comafricanjournalofbiomedicalresearch.com
Several classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction, have been adapted and optimized for larger-scale production. researchgate.netnih.gov The van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), is a particularly versatile one-pot reaction that can be performed under mild, basic conditions. ijpsonline.comorganic-chemistry.org An improved one-pot van Leusen synthesis using ionic liquids as a recyclable solvent has been reported, which is advantageous for industrial applications due to the potential for solvent reuse. organic-chemistry.org
For the industrial synthesis of heterocyclic compounds, including oxazoles, there is a growing emphasis on green chemistry approaches to minimize waste and the use of hazardous materials. africanjournalofbiomedicalresearch.comijpsonline.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times, and the development of catalytic methods that are more efficient and selective than stoichiometric reactions. africanjournalofbiomedicalresearch.comijpsonline.com
The scalability of a synthetic method is often demonstrated by performing the reaction on a "gram scale." acs.orgresearchgate.net For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been shown to be scalable to the gram level with consistent yields. acs.org This particular method also features the recovery and reuse of the base, which is an important consideration for cost-effectiveness on an industrial scale. acs.org
| Synthetic Methodology | Key Features | Scalability Aspects | Potential Industrial Advantages |
|---|---|---|---|
| Improved van Leusen Synthesis | One-pot reaction, use of ionic liquids | Demonstrated for 4,5-disubstituted oxazoles | Reusable solvent, mild reaction conditions |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Applicable to various oxazole syntheses | Increased throughput, energy efficiency |
| Continuous Flow Synthesis | Integrated multi-step process, small reaction volumes | Demonstrated for 2-(azidomethyl)oxazoles | Enhanced safety, consistent product quality, automation potential |
| Direct Synthesis from Carboxylic Acids | Good functional group tolerance, base recovery | Proven on a gram-scale | Cost-effective due to base recycling, high efficiency |
Reactivity and Mechanistic Studies of 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride
Chemical Transformations of the Primary Amine Functional Group
The primary amine of 1-(1,3-oxazol-2-yl)methanamine is a versatile nucleophilic center that can undergo a variety of standard chemical transformations once deprotonated.
The primary amine readily participates in reactions with electrophiles to form N-C and N-aryl bonds.
Acylation: As a typical primary amine, it is expected to react smoothly with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a fundamental transformation for converting the amine into a more complex amide functionality.
Alkylation: The amine can be alkylated by various alkyl halides. Studies on related scaffolds, such as 2-(halomethyl)-4,5-diphenyloxazoles, demonstrate that the 2-(methylene) position is an excellent reactive site for substitution reactions with diverse amine nucleophiles, supporting the feasibility of N-alkylation on the 2-(aminomethyl) group. nih.gov While research on chiral 2-(aminomethyl)oxazolines (the saturated analog of the oxazole (B20620) ring) has focused on alkylation at the α-carbon, the principles of N-alkylation remain a standard transformation for the primary amine. rsc.org
Arylation: The introduction of an aryl group onto the primary amine can be achieved through transition-metal-catalyzed cross-coupling reactions. Research on analogous aminoazole systems, such as 2-aminobenzimidazoles, has shown that catalyst selection provides significant control over reaction chemoselectivity. mit.edu Palladium-catalyzed methods typically favor N-arylation of the exocyclic primary amino group, whereas copper-catalyzed systems can promote arylation of the heterocyclic ring nitrogen. mit.edu This suggests that selective N-arylation of the primary amine in 1-(1,3-oxazol-2-yl)methanamine is feasible using appropriate palladium catalysts.
| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |
| Acylation | Acyl Halides, Anhydrides | Base (e.g., Pyridine, Triethylamine) | N-(oxazol-2-ylmethyl)amide |
| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |
| Arylation | Aryl Halides | Pd-catalyst (e.g., Pd₂(dba)₃), Ligand, Base | N-Aryl-(oxazol-2-ylmethyl)amine |
The primary amine of 1-(1,3-oxazol-2-yl)methanamine can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out under mildly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amine. youtube.com The reaction proceeds through a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. researchgate.net This transformation is an equilibrium process, and the removal of water can be used to drive the reaction to completion.
Reactivity of the 1,3-Oxazole Heterocyclic Ring System
The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. It is considered an electron-deficient azadiene, though the presence of electron-donating substituents can significantly influence its reactivity. clockss.org
The positions on the oxazole ring exhibit different susceptibilities to substitution reactions. The acidity of the ring protons decreases in the order C2 > C5 > C4. tandfonline.comsemanticscholar.org
Electrophilic Substitution: The preferred site for electrophilic aromatic substitution on the oxazole ring is the C5 position. tandfonline.comthepharmajournal.comchempedia.info The ring is activated towards electrophilic attack when an electron-donating group is present. tandfonline.com The C4 position is generally less reactive towards electrophiles. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted oxazole ring is uncommon. tandfonline.comthepharmajournal.com However, if a good leaving group such as a halogen is present, substitution can occur. The ease of displacement of halogens follows the order C2 >> C4 > C5, making the C2 position the most activated for nucleophilic attack. tandfonline.comthepharmajournal.com In the case of 1-(1,3-oxazol-2-yl)methanamine, the C2 position is already substituted, making further nucleophilic substitution at this site unlikely without modification. Often, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com
Metallation and C-H Functionalization: The high acidity of the C2 proton allows for deprotonation with strong bases like organolithium reagents. pharmaguideline.comwikipedia.org This site-selective metallation is a powerful tool for introducing substituents at the C2 position. However, the resulting 2-lithio-oxazoles can be unstable and exist in equilibrium with ring-opened isonitrile intermediates. pharmaguideline.comwikipedia.org Modern palladium-catalyzed direct C-H arylation methods have also been developed that allow for high regioselectivity at both the C5 and C2 positions, depending on the choice of ligands and solvent systems. nih.govorganic-chemistry.org
| Position | Reactivity Type | Conditions / Comments |
| C2 | Deprotonation / Metallation | Most acidic proton (pKa ≈ 20); susceptible to ring-opening. tandfonline.comsemanticscholar.org |
| C2 | Nucleophilic Substitution | Most favorable position if a leaving group is present. tandfonline.comthepharmajournal.com |
| C4 | Electrophilic Substitution | Least reactive position. pharmaguideline.com |
| C5 | Electrophilic Substitution | Most electron-rich and preferred site for attack. tandfonline.comchempedia.info |
The 1,3-oxazole ring can undergo cleavage or rearrangement under specific conditions.
Base-Mediated Ring Opening: As mentioned, deprotonation at the C2 position with a strong base can lead to a reversible ring-opening to form an isonitrile enolate intermediate. pharmaguideline.comwikipedia.org This is a key mechanistic pathway that can complicate reactions intended to functionalize the C2 position.
Nucleophile-Induced Ring Cleavage: Strong nucleophiles may induce ring cleavage rather than substitution. For example, treatment of certain oxazoles with ammonia (B1221849) can lead to the formation of imidazoles. pharmaguideline.com
Oxidative Cleavage: The oxazole ring can be opened by oxidizing agents such as potassium permanganate (B83412) or ozone. pharmaguideline.com In biological systems, aldehyde oxidase has been shown to catalyze the ring oxidation of C2-unsubstituted oxazoles to the corresponding 2-oxazolone. nih.gov
Thermal Rearrangements: Substituted oxazoles can undergo thermal rearrangements. A classic example is the Cornforth rearrangement, where 4-acyloxazoles thermally rearrange, effectively swapping the acyl residue and the C5 substituent. wikipedia.org
Reaction Kinetics and Thermodynamic Control in Transformations Involving 1-(1,3-oxazol-2-yl)methanamine Dihydrochloride (B599025)
While specific kinetic and thermodynamic studies for 1-(1,3-oxazol-2-yl)methanamine dihydrochloride are not widely documented, the principles of kinetic and thermodynamic control are highly relevant to its transformations, particularly in reactions that can yield multiple products or stereoisomers.
Research on related systems provides a strong framework for understanding these concepts. For instance, in the condensation of 2-substituted-2-aminoethanol derivatives to form fused oxazolidine (B1195125) systems, product ratios can be dictated by the reaction conditions. rsc.org A kinetically controlled product, formed at lower temperatures, may be favored due to a lower activation energy barrier. However, upon heating or treatment with acid, the system can equilibrate to the more stable thermodynamic product. rsc.org This demonstrates that reaction temperature and time are critical parameters for controlling product distribution.
Furthermore, computational studies, such as DFT calculations, have been used to determine whether related isoxazole-oxazole isomerizations proceed under kinetic or thermodynamic control. researchgate.net These studies show that the relative stability of intermediates and transition states governs the final product outcome. The regioselectivity of reactions on the oxazole ring itself is also a matter of kinetic control. For example, kinetic studies of the reaction between the oxazole ring and OH radicals show that the preferred site of attack is determined by the barrier height of the competing reaction pathways. rsc.org Therefore, in any transformation of 1-(1,3-oxazol-2-yl)methanamine that presents multiple reactive sites or pathways, the interplay between reaction rates (kinetics) and product stability (thermodynamics) will be crucial in determining the final product composition.
Elucidation of Reaction Mechanisms for Synthetic Pathways
While specific, detailed mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, its synthetic pathways can be understood by examining established and analogous reactions for the formation of 2-substituted oxazoles. The mechanisms typically involve the construction of the oxazole ring followed by, or integrated with, the introduction of the aminomethyl group. Two plausible mechanistic routes are detailed below.
Pathway via a 2-(Halomethyl)oxazole Intermediate
A common and versatile strategy for synthesizing 2-(aminomethyl)oxazoles involves the initial formation of a stable 2-(halomethyl)oxazole intermediate. This intermediate then undergoes nucleophilic substitution to introduce the amine functionality. This pathway can be dissected into two primary mechanistic stages.
Stage A: Formation of the 2-(Bromomethyl)oxazole Ring
One effective method involves the reaction of a 2H-azirine with an acyl halide, such as bromoacetyl bromide. beilstein-journals.org The vinyl azide (B81097) precursor to the azirine can be synthesized from the corresponding alkene.
Thermolysis of Vinyl Azide: The synthesis begins with the thermolysis of a suitable vinyl azide. This reaction proceeds through a nitrogen extrusion to form a highly strained 2H-azirine intermediate.
Reaction with Bromoacetyl Bromide: The azirine intermediate, being a reactive species, readily reacts with bromoacetyl bromide. The reaction is initiated by the nucleophilic attack of the azirine nitrogen onto the electrophilic carbonyl carbon of the acyl bromide.
Ring Opening and Cyclization: This attack leads to the formation of a transient aziridinium (B1262131) intermediate which undergoes ring-opening. Subsequent intramolecular cyclization, driven by the attack of the oxygen atom onto the carbon of the former azirine ring, forms the five-membered oxazole ring. A final elimination step yields the aromatic 2-(bromomethyl)oxazole. beilstein-journals.org
Stage B: Conversion to 2-(Aminomethyl)oxazole
The 2-(bromomethyl)oxazole is a versatile building block for introducing the aminomethyl group. beilstein-journals.org A reliable method to achieve this is through an azide displacement followed by reduction.
Nucleophilic Substitution (SN2): The 2-(bromomethyl)oxazole is treated with sodium azide (NaN3). The azide anion (N3-) acts as a potent nucleophile, attacking the electrophilic methylene (B1212753) carbon (—CH2Br) in an SN2 reaction. This displaces the bromide ion, a good leaving group, to form a 2-(azidomethyl)oxazole intermediate. beilstein-journals.org
Reduction of the Azide: The resulting 2-(azidomethyl)oxazole is then reduced to the primary amine. This can be achieved using various standard reducing agents, such as catalytic hydrogenation (H2 over a palladium catalyst), or with reagents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (Staudinger reaction). This step yields 1-(1,3-oxazol-2-yl)methanamine.
Salt Formation: Finally, treatment with hydrochloric acid (HCl) yields the stable dihydrochloride salt.
| Step | Reactants | Reagents/Conditions | Key Intermediate | Mechanism |
| 1 | Vinyl Azide | Heat (Thermolysis) | 2H-Azirine | Nitrogen Extrusion |
| 2 | 2H-Azirine, Bromoacetyl Bromide | Room Temperature | Oxazoline (B21484) precursor | Nucleophilic Acyl Addition |
| 3 | Oxazoline precursor | - | 2-(Bromomethyl)oxazole | Intramolecular Cyclization/Elimination |
| 4 | 2-(Bromomethyl)oxazole | Sodium Azide (NaN3) | 2-(Azidomethyl)oxazole | SN2 Nucleophilic Substitution |
| 5 | 2-(Azidomethyl)oxazole | H2/Pd, LiAlH4, or PPh3/H2O | 1-(1,3-oxazol-2-yl)methanamine | Reduction |
Pathway via Robinson-Gabriel Type Cyclodehydration
The Robinson-Gabriel synthesis is a classical and fundamental method for forming the oxazole ring, which involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.com This pathway can be adapted to synthesize the target compound by using a precursor that already contains the protected aminomethyl functionality.
Acylation of an α-Amino Ketone: The synthesis could start with an α-amino ketone precursor where the amino group is protected (e.g., as a phthalimide). This is then acylated with an N-protected glycine (B1666218) derivative, such as N-(tert-butoxycarbonyl)glycine (Boc-glycine), in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This forms an α-(N'-Boc-glycyl)amino ketone intermediate.
Acid-Catalyzed Cyclodehydration: The intermediate is then treated with a strong dehydrating acid, such as concentrated sulfuric acid (H2SO4) or polyphosphoric acid (PPA). The mechanism proceeds as follows:
Enolization: The ketone tautomerizes to its enol form under acidic conditions.
Intramolecular Cyclization: The enol oxygen attacks the carbonyl carbon of the amide group. This is followed by proton transfers to form a hydroxyl-substituted oxazoline intermediate (a dihydrooxazole).
Dehydration: The oxazoline intermediate is protonated at the hydroxyl group, which then leaves as a water molecule, a very stable leaving group. This elimination step results in the formation of the aromatic oxazole ring.
Deprotection: The resulting N-Boc protected 2-(aminomethyl)oxazole is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group and yield the primary amine.
Salt Formation: If not already achieved during deprotection, treatment with excess HCl provides the final this compound.
| Step | Reaction Type | Key Mechanistic Steps | Reagents |
| 1 | Amide Coupling | Formation of an α-(N'-Boc-glycyl)amino ketone. | N-Boc-glycine, α-amino ketone, DCC |
| 2 | Cyclodehydration | Protonation of carbonyl, enolization, intramolecular nucleophilic attack, dehydration. | H2SO4 or PPA |
| 3 | Deprotection | Acid-catalyzed cleavage of the tert-butoxycarbonyl group. | TFA or HCl in dioxane |
Applications of 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride in the Synthesis of Advanced Chemical Structures
Construction of Complex Heterocyclic Systems and Fused Rings
The primary aminomethyl group serves as a key functional handle for constructing a variety of more complex heterocyclic structures. This allows for the incorporation of the stable oxazole (B20620) ring into larger, fused systems.
Pyridine, Imidazole, Thiazole, and Other Heterocycle Formation
The primary amine of 1-(1,3-oxazol-2-yl)methanamine is a potent nucleophile, enabling its participation in various cyclocondensation reactions to form new heterocyclic rings.
Pyridine Synthesis: Aminomethyl compounds can be utilized in the synthesis of pyridines, although classical methods like the Hantzsch synthesis typically involve ammonia (B1221849) as the nitrogen source. nih.gov More targeted approaches for aminomethyl pyridines are continually being developed. rsc.orgdigitellinc.com The amine functionality can react with 1,5-dicarbonyl compounds or their equivalents to construct the pyridine ring, yielding a product where the oxazole moiety is appended to the newly formed pyridine.
Imidazole Synthesis: The synthesis of imidazole rings often involves the reaction of a primary amine, an aldehyde, and a 1,2-dicarbonyl compound (the Debus synthesis) or through methods like the Van Leusen imidazole synthesis, which reacts imines with tosylmethyl isocyanide (TosMIC). nih.govpharmaguideline.comwikipedia.orgmdpi.com In this context, 1-(1,3-oxazol-2-yl)methanamine can serve as the amine component, leading to the formation of N-substituted imidazoles where the substituent is the oxazol-2-ylmethyl group. mdpi.com Fused imidazopyridines can also be efficiently prepared through the cyclization of 2-(aminomethyl)pyridine precursors with various electrophiles, highlighting a pathway where an aminomethyl-heterocycle is a key intermediate. beilstein-journals.org
Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. chemicalbook.com While not a direct route using a primary amine, variations exist where the amine can be converted into a necessary precursor. More direct methods include multicomponent reactions; for instance, polysubstituted 2-aminothiazoles can be formed from α-nitro epoxides, potassium thiocyanate, and primary amines. organic-chemistry.org This demonstrates the potential for the amine in 1-(1,3-oxazol-2-yl)methanamine to participate in thiazole ring formation.
The following table summarizes potential heterocyclic syntheses utilizing an aminomethyl precursor.
| Target Heterocycle | General Reactants | Role of Aminomethyl Group |
| Pyridine | 1,5-Dicarbonyl compounds | Nitrogen source for cyclization |
| Imidazole | Aldehyde, 1,2-Dicarbonyl compound | Amine component in multicomponent reaction |
| Thiazole | α-Nitro epoxide, KSCN | Amine component in multicomponent reaction |
| Fused Imidazoles | Electrophilic reagents (e.g., nitroalkanes) | Nucleophile for cyclocondensation |
Natural Product-Inspired Scaffold Synthesis
The 1,3-oxazole ring is a common and important structural motif found in a wide range of natural products, many of which are isolated from marine organisms and exhibit significant biological activities. tandfonline.comresearchgate.netnih.gov These activities include antibacterial, antiviral, antimalarial, and cytotoxic properties. mdpi.com The presence of the oxazole moiety often confers conformational stability to peptide chains and facilitates crucial interactions with biological targets like proteins and nucleic acids. mdpi.com
Notable examples of oxazole-containing natural products include:
Muscoride A, an antibacterial agent. researchgate.net
Hennoxazole A, which has antiviral properties. researchgate.net
Ulapualide A, known for its antifungal activity. researchgate.net
The synthesis of these complex natural products and their analogues relies on the availability of functionalized building blocks. A compound like 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (B599025) serves as a valuable synthon, providing a pre-formed oxazole ring with a reactive handle (the aminomethyl group) for elaboration and incorporation into the larger molecular scaffold. This approach simplifies synthetic routes and allows for the systematic modification of the final product to study structure-activity relationships.
Development of Precursors for Organic Materials Science
The distinct electronic properties of the oxazole ring and the reactive nature of the primary amine group make 1-(1,3-oxazol-2-yl)methanamine a candidate for creating specialized organic materials.
Polymeric and Supramolecular Architecture Design
The primary amine functionality is a cornerstone of polymer chemistry, enabling the formation of various polymer backbones. By using 1-(1,3-oxazol-2-yl)methanamine as a monomer or precursor, polymers can be synthesized with the oxazole ring as a pendant group.
Polyamides and Polyimines: The amine group can undergo condensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes and ketones to form polyimines (Schiff base polymers).
Properties: The incorporation of the heterocyclic oxazole unit into the polymer structure is expected to influence the material's bulk properties, such as thermal stability, solubility, and electronic characteristics.
These oxazole-functionalized polymers could find applications in areas requiring materials with specific optical or electronic functions.
Functional Material Scaffolds
Heterocyclic compounds, including oxazoles and related structures like oxadiazoles, are integral components in the design of functional organic materials. nih.gov They are used as building blocks for new polymers, fluorescent sensors, and materials for electronic devices. The oxazole ring itself has specific electronic properties that can be harnessed in material science. The amine group on 1-(1,3-oxazol-2-yl)methanamine provides a reactive site to covalently incorporate this functional scaffold into larger systems, such as conjugated polymers or dye molecules, to tailor their optoelectronic properties.
Role in Ligand Synthesis for Catalysis and Coordination Chemistry (General Chemical Context)
Heterocyclic compounds containing nitrogen and other heteroatoms are fundamental in the design of ligands for coordination chemistry and catalysis. alfachemic.com The 1-(1,3-oxazol-2-yl)methanamine molecule contains two potential coordination sites: the sp²-hybridized nitrogen atom of the oxazole ring and the nitrogen atom of the primary amine. This arrangement allows it to act as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center.
The combination of a soft amine donor and a borderline oxazole nitrogen donor makes such ligands versatile for coordinating with a range of transition metals. unm.edu N-heterocyclic carbenes (NHCs), another important class of ligands, often feature heterocyclic structures and have proven indispensable in catalysis. illinois.eduresearchgate.netnih.gov While not an NHC itself, the underlying principle of using stable, electron-donating heterocyclic scaffolds is shared.
Complexes formed from oxazole-based ligands and transition metals can function as catalysts in various organic transformations. mdpi.com For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. mdpi.com The ability to easily modify the ligand structure allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences its activity and selectivity in reactions such as C-C coupling, hydrogenations, and C-H activation. mdpi.comresearchgate.net
Generation of Diversified Compound Libraries for Chemical Exploration
The strategic use of versatile building blocks is fundamental to the successful generation of diversified compound libraries for chemical exploration. In this context, 1-(1,3-oxazol-2-yl)methanamine and its dihydrochloride salt serve as a valuable scaffold. The presence of a primary amine tethered to the C2 position of the oxazole ring provides a reactive handle for a multitude of chemical transformations, enabling the systematic construction of diverse molecular architectures. This approach, often referred to as diversity-oriented synthesis, aims to populate chemical space with a wide array of structurally distinct molecules, thereby increasing the probability of identifying novel compounds with desired biological activities.
The 2-(aminomethyl)-1,3-oxazole core is particularly amenable to parallel synthesis methodologies, where multiple, distinct reactions are carried out simultaneously to expedite the creation of a large number of compounds. The primary amine of 1-(1,3-oxazol-2-yl)methanamine can readily participate in a variety of well-established chemical reactions, allowing for the introduction of diverse functional groups and structural motifs.
Detailed research findings have highlighted the utility of similar oxazole-based building blocks in the construction of screening libraries. For instance, the synthesis of novel 1,3-oxazole sulfonamide libraries has been reported as a strategy for the discovery of potential anticancer agents. In these libraries, a key benzenesulfonyl chloride intermediate derived from a substituted oxazole was reacted with a diverse panel of amines and anilines to generate a library of sulfonamides. This approach led to the identification of compounds with significant growth inhibitory properties against various cancer cell lines.
Another exemplary application of oxazole scaffolds in library synthesis is the development of a versatile route to oxazole-5-amides. This methodology involves the use of Boc-protected 5-aminooxazole derivatives as intermediates that are suitable for parallel amide synthesis. A one-pot acylation-deprotection procedure allows for the efficient generation of a library of 2,4-disubstituted-oxazole-5-amides, which were subsequently evaluated for their biological activities.
The generation of these diversified libraries relies on the strategic combination of a core scaffold, such as 1-(1,3-oxazol-2-yl)methanamine, with a variety of reactants. The selection of these reactants is crucial for maximizing the structural diversity of the resulting compound library.
The following interactive data table illustrates the potential for generating a diversified compound library starting from a 2-(aminomethyl)-1,3-oxazole scaffold. The table showcases a variety of reaction types and a selection of diverse building blocks that can be employed to introduce structural and functional diversity.
| Reaction Type | Reactant Class | Example Reactants | Resulting Functional Group/Motif |
| Acylation | Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid | Amide |
| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |
| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehydes | Formaldehyde, Benzaldehyde, Isobutyraldehyde | Secondary Amine |
| Reductive Amination | Ketones | Acetone, Cyclohexanone, Acetophenone | Secondary Amine |
| Michael Addition | α,β-Unsaturated Esters | Methyl acrylate, Ethyl crotonate | β-Amino Ester |
| Isocyanate Addition | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |
| Isothiocyanate Addition | Isothiocyanates | Phenyl isothiocyanate, Allyl isothiocyanate | Thiourea |
This systematic approach allows for the creation of large and diverse compound libraries, which are invaluable resources for high-throughput screening campaigns in drug discovery and chemical biology. The ability to rapidly generate a multitude of novel oxazole-containing compounds from a single, versatile building block like 1-(1,3-oxazol-2-yl)methanamine dihydrochloride underscores its importance in modern chemical exploration.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR for Connectivity and Proton/Carbon Environments
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the initial step in confirming the identity of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (B599025).
¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the two protons on the oxazole (B20620) ring (at positions 4 and 5), the methylene (B1212753) (-CH₂) protons adjacent to the ring, and the amine (-NH₃⁺) protons. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus helping to establish the connectivity of the molecule's backbone.
¹³C NMR: This experiment would detect the unique carbon atoms. Signals corresponding to the three carbons of the oxazole ring and the methylene carbon would be expected in characteristic regions of the spectrum. The chemical shifts would provide evidence for the carbon skeleton of the molecule.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole C2 | - | Predicted ~160-165 |
| Oxazole C4 | Predicted ~7.5-8.0, d | Predicted ~125-130 |
| Oxazole C5 | Predicted ~7.0-7.5, d | Predicted ~140-145 |
| Methylene (-CH₂) | Predicted ~4.0-4.5, s | Predicted ~40-45 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment
Two-dimensional NMR techniques are employed to resolve ambiguities and definitively assign all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, showing which protons are spin-coupled and thus spatially close (typically within three bonds). It would be used to confirm the relationship between the protons on the oxazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying connections between different functional groups and piecing together the complete molecular structure, for instance, by showing the correlation from the methylene protons to the C2 and C5 carbons of the oxazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For 1-(1,3-oxazol-2-yl)methanamine dihydrochloride, high-resolution mass spectrometry (HRMS) would provide the exact mass of the protonated free base [M+H]⁺, allowing for the determination of its elemental formula. Fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing it to break apart. The resulting fragment ions would be characteristic of the molecule's structure, likely showing cleavage of the bond between the methylene group and the oxazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching from the ammonium (B1175870) group, C-H stretching from the ring and methylene group, C=N and C=C stretching from the oxazole ring, and C-O-C stretching vibrations.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information. If a suitable crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms in the solid state. It would yield exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ions, providing an unambiguous confirmation of the compound's structure.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of a substance and for separating it from impurities.
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile organic compounds. A sample of the compound would be analyzed using a suitable column and mobile phase. The purity would be determined by the area percentage of the main peak in the chromatogram, typically detected by UV absorbance.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For the dihydrochloride salt, derivatization to a more volatile form or analysis of the free base might be necessary. It provides high-resolution separation and can be used to assess purity.
Theoretical and Computational Investigations of 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (B599025), these methods could provide deep insights into its electronic characteristics and energetic stability.
Density Functional Theory (DFT) Studies and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A DFT analysis of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride would involve calculating the electron density to determine the molecule's energy and other properties. Such studies on similar oxazole (B20620) derivatives have successfully predicted optimized geometries, bond lengths, and bond angles. nih.gov
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. chnpu.edu.ua For analogous 2-amino-4-aryl-1,3-oxazole derivatives, correlations have been established between the energies of these orbitals and their biological activity. mdpi.com
A hypothetical DFT study on this compound would likely show the HOMO localized on the oxazole ring and the aminomethyl group, while the LUMO would be distributed over the oxazole ring. The protonation of the amine group in the dihydrochloride salt would significantly lower the HOMO energy, making the molecule less prone to oxidation.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(1,3-oxazol-2-yl)methanamine
| Property | Hypothetical Value (neutral) | Hypothetical Value (dihydrochloride) |
| HOMO Energy (eV) | -6.5 | -8.0 |
| LUMO Energy (eV) | -0.5 | -1.0 |
| HOMO-LUMO Gap (eV) | 6.0 | 7.0 |
| Dipole Moment (Debye) | 2.5 | 15.0 |
Note: These values are illustrative and based on general trends observed for similar molecules.
Charge Distribution and Reactivity Prediction
The distribution of electron density within a molecule is critical for predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a region of high positive potential around the ammonium (B1175870) group (-CH2NH3+), indicating its susceptibility to nucleophilic attack. The oxygen and nitrogen atoms of the oxazole ring would be regions of negative potential, suggesting they are potential sites for electrophilic attack.
Mulliken charge analysis is another method to quantify the charge distribution by assigning partial charges to each atom in the molecule. This information can be used to predict the reactivity of different atomic sites.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties.
Conformational Analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For 1-(1,3-oxazol-2-yl)methanamine, rotation around the C-C bond connecting the oxazole ring and the aminomethyl group would lead to different rotamers. The protonation of the amine and the presence of chloride counter-ions would influence the preferred conformation through electrostatic interactions and hydrogen bonding.
Molecular Dynamics (MD) Simulations can provide a detailed picture of the dynamic behavior of the molecule in a specific environment, such as in aqueous solution. nih.gov An MD simulation of this compound in water would reveal how the molecule interacts with water molecules, the stability of its hydration shell, and the dynamics of the counter-ions. researchgate.net Such simulations are essential for understanding its behavior in a biological context.
Prediction and Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net For 1-(1,3-oxazol-2-yl)methanamine, this could involve modeling its synthesis or its metabolic degradation pathways. For instance, the synthesis of the oxazole ring can be computationally investigated to understand the reaction mechanism and optimize reaction conditions. nih.gov
Structure-Reactivity Relationship Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a series of derivatives of 1-(1,3-oxazol-2-yl)methanamine, QSAR models could be developed to predict their activity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Such studies have been successfully applied to other classes of oxazole derivatives to guide the design of more potent compounds. mdpi.com
In Silico Design Strategies for Novel Oxazole-Based Derivatives
The insights gained from computational studies can be leveraged for the in silico design of novel oxazole-based derivatives with desired properties. By understanding the structure-activity relationships, new molecules can be designed with improved biological activity, better pharmacokinetic profiles, or reduced toxicity. For example, if the aminomethyl group is found to be crucial for activity, modifications could be made to the oxazole ring to enhance interactions with a biological target. Virtual screening of compound libraries using docking simulations is another powerful in silico technique to identify promising new drug candidates.
Future Directions and Emerging Research Areas for 1 1,3 Oxazol 2 Yl Methanamine Dihydrochloride Research
Sustainable and Green Chemical Synthesis Protocols for Oxazole (B20620) Derivatives
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance efficiency. The synthesis of oxazole derivatives, including 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (B599025), is ripe for the application of these sustainable protocols.
Traditional methods for oxazole synthesis, such as the Robinson-Gabriel, Fischer, and Bredereck syntheses, often rely on harsh reagents and generate significant waste. mdpi.com Greener alternatives are actively being explored and can be categorized as follows:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. mtak.hu
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency by promoting mass transfer and creating localized high-temperature and high-pressure zones. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like ionic liquids or deep-eutectic solvents is a key focus. mdpi.com Ionic liquids, for instance, can often be recycled, further reducing waste. springerprofessional.de
Catalytic Approaches: The development of novel catalysts, including biocatalysts and nanocatalysts, can lead to more selective and efficient transformations under milder conditions, minimizing the need for stoichiometric reagents. mdpi.com
For the synthesis of a 2-substituted oxazole like 1-(1,3-oxazol-2-yl)methanamine, a green adaptation of a suitable synthetic route, such as a modified van Leusen reaction using a recyclable catalyst and a green solvent, would be a significant step forward. springerprofessional.de
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The oxazole ring is a versatile heterocyclic system with a rich and varied reactivity profile. Future research should focus on exploring novel transformations of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride to access new chemical space and generate diverse molecular architectures.
Key areas for investigation include:
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines. acs.orgbohrium.com Investigating the cycloaddition behavior of 1-(1,3-oxazol-2-yl)methanamine and its derivatives could lead to the synthesis of novel pyridine-containing compounds with potential biological activity.
C-H Functionalization: Direct functionalization of the C-H bonds of the oxazole ring is a powerful strategy for introducing molecular complexity in a step-economical manner. nih.gov Exploring regioselective C-H activation at the C4 and C5 positions of the oxazole ring in 1-(1,3-oxazol-2-yl)methanamine would enable the synthesis of a wide range of derivatives.
Ring-Opening and Rearrangement Reactions: Oxazoles can undergo ring-opening upon treatment with nucleophiles or under certain reaction conditions, leading to the formation of other heterocyclic systems or acyclic precursors. acs.org Unprecedented rearrangements, such as the recently reported base-mediated transformation of isoxazoles to oxazoles, highlight the potential for discovering novel reaction pathways. acs.org The primary amine functionality in 1-(1,3-oxazol-2-yl)methanamine could also be utilized to direct or participate in unique intramolecular transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic protocols from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening.
The integration of these technologies for the synthesis of this compound and its analogues would involve:
Development of Continuous Flow Syntheses: Adapting known batch syntheses of 2-substituted oxazoles to a continuous flow setup using microreactors or packed-bed reactors. researchgate.netacs.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of 1-(1,3-oxazol-2-yl)methanamine derivatives with diverse substituents. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
In-line Analysis and Optimization: Integrating real-time analytical techniques, such as NMR and mass spectrometry, into the flow system to monitor reaction progress and enable rapid optimization of reaction conditions.
A fully automated flow synthesis of 4,5-disubstituted oxazoles has been reported, demonstrating the feasibility of this approach for the oxazole scaffold. acs.org A similar strategy could be developed for 2-substituted oxazoles, facilitating the efficient production of this compound and related compounds.
Advanced Applications in Chemical Biology Tool Development (Focus on synthesis of research tools)
The unique structural features of oxazoles make them attractive scaffolds for the development of chemical biology tools to probe and manipulate biological systems. The primary amine handle in this compound provides a convenient point for conjugation to other molecules of interest.
Future research in this area could focus on the synthesis of:
Fluorescent Probes: Attaching a fluorophore to the 1-(1,3-oxazol-2-yl)methanamine scaffold could lead to the development of novel fluorescent probes for imaging and sensing applications. The oxazole ring itself can exhibit interesting photophysical properties that could be modulated through substitution.
Biotinylated Probes: Conjugation with biotin would enable the use of these derivatives in affinity-based proteomics and other pull-down assays to identify protein binding partners.
Photoaffinity Labels: Incorporation of a photoreactive group would allow for the creation of photoaffinity labels to covalently modify and identify target proteins in complex biological mixtures.
Click Chemistry Handles: The introduction of an azide (B81097) or alkyne functionality would enable the use of these oxazole derivatives in bioorthogonal "click" chemistry reactions for a variety of applications in chemical biology.
The synthesis of such tools would be instrumental in elucidating the biological targets and mechanisms of action of oxazole-based compounds.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of novel compounds. This synergistic approach can be applied to the study of this compound and its derivatives in several ways:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for the synthesis and transformation of oxazoles, providing insights that can guide experimental design.
Prediction of Reactivity: Computational models can be used to predict the regioselectivity of reactions such as C-H functionalization, allowing for more targeted synthetic efforts.
Virtual Screening: In silico screening of virtual libraries of 1-(1,3-oxazol-2-yl)methanamine derivatives against biological targets of interest can help to prioritize compounds for synthesis and experimental testing.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxazole derivatives with their biological activity, aiding in the design of more potent and selective compounds.
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can navigate the vast chemical space of oxazole derivatives more efficiently and effectively.
Q & A
Q. What are the standard protocols for synthesizing 1-(1,3-oxazol-2-yl)methanamine dihydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including cyclization of oxazole precursors followed by amine functionalization and HCl salt formation. Key steps include:
- Reaction condition control : Temperature (e.g., 60–80°C for cyclization) and pH (acidic conditions for dihydrochloride formation) must be tightly regulated to avoid side products .
- Purification : Column chromatography or recrystallization is used to isolate intermediates, while High-Performance Liquid Chromatography (HPLC) ensures final purity (>95%) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Q. How can researchers assess the compound’s stability under physiological conditions?
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Methodologies include:
- Kinetic analysis : Monitor degradation via HPLC over 24–72 hours to calculate half-life .
- pH-dependent studies : Test stability across pH 2–9 to mimic gastrointestinal and intracellular environments .
- Mass balance : Track byproduct formation (e.g., oxazole ring hydrolysis) using LC-MS .
Q. What analytical techniques are critical for characterizing this compound’s molecular interactions?
- NMR titration : To study binding affinity with biological targets (e.g., enzymes) by observing chemical shift changes .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
- X-ray crystallography : Resolves 3D binding conformations if co-crystallized with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems .
- Batch comparison : Analyze impurities (via HPLC-MS) from different synthetic routes to correlate with activity variations .
- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships (SAR) across datasets .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Prodrug design : Modify the amine group to enhance bioavailability (e.g., acetylation for increased lipophilicity) .
- Microsomal stability assays : Screen for metabolic degradation using liver microsomes and identify vulnerable sites for structural shielding .
- Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure PPB and adjust dosing regimens .
Q. How can the oxazole ring’s electronic properties be exploited to enhance target selectivity?
- DFT calculations : Predict electron density distribution to guide substitution (e.g., electron-withdrawing groups at C4/C5 to modulate binding) .
- SAR libraries : Synthesize derivatives with varied substituents (e.g., methyl, methoxy) and compare IC50 values against off-targets .
- Fluorescence polarization assays : Measure competitive binding to differentiate selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
